
Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-, also known as tin(II) acetylacetonate, is a coordination compound with the formula C10H14O4Sn. This compound is characterized by the presence of tin(II) ion coordinated to two acetylacetonate ligands. It is commonly used in various chemical processes due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- typically involves the reaction of tin(II) chloride with acetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl2+2C5H8O2→Sn(C5H7O2)2+2HCl
Industrial Production Methods
In industrial settings, the production of tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The product is then purified through techniques like recrystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) compounds, while reduction may produce tin(0) or tin(I) compounds.
科学的研究の応用
Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of coatings, adhesives, and as a precursor for the deposition of tin-containing films.
作用機序
The mechanism of action of tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- involves its ability to coordinate with various substrates and catalyze reactions. The tin(II) ion acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The acetylacetonate ligands stabilize the tin(II) ion and enhance its reactivity.
類似化合物との比較
Similar Compounds
Tin(IV) acetylacetonate: Contains tin in a higher oxidation state and exhibits different reactivity.
Zinc acetylacetonate: Similar coordination compound with zinc instead of tin.
Copper acetylacetonate: Another metal acetylacetonate with distinct properties and applications.
Uniqueness
Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- is unique due to its specific coordination environment and the properties conferred by the tin(II) ion. Its stability and reactivity make it a valuable compound in various chemical processes and applications.
特性
分子式 |
C10H14O4Sn |
|---|---|
分子量 |
316.93 g/mol |
IUPAC名 |
bis(4-oxopent-2-en-2-yloxy)tin |
InChI |
InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
InChIキー |
XDRPDDZWXGILRT-UHFFFAOYSA-L |
正規SMILES |
CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


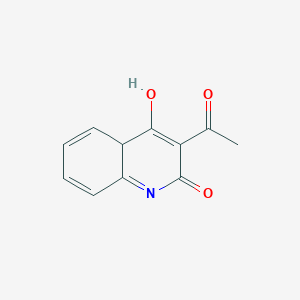
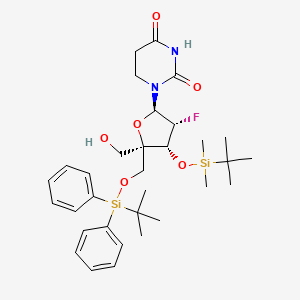

![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)
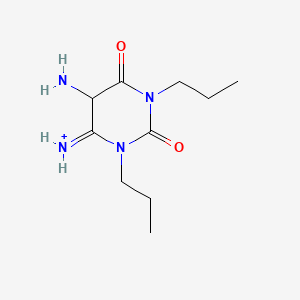
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)

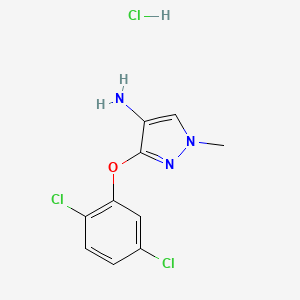
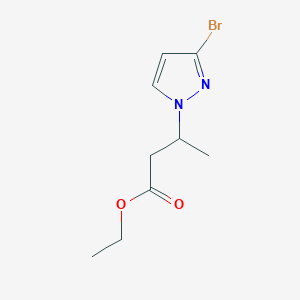
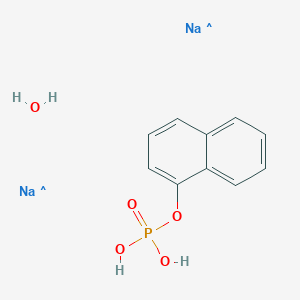
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)
